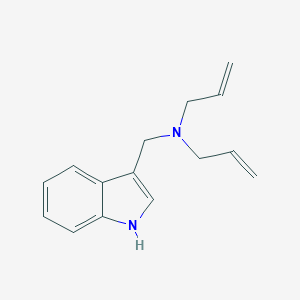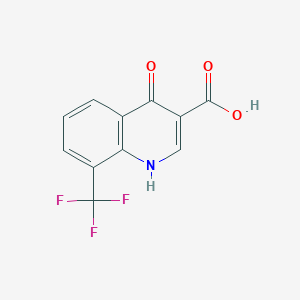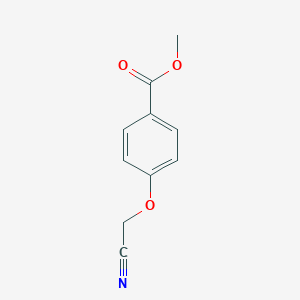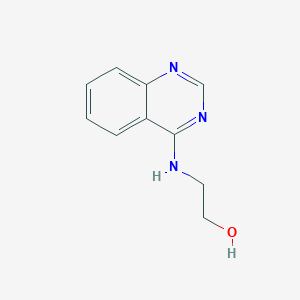![molecular formula C15H8N2O B181927 11H-Indeno[1,2-b]quinoxalin-11-one CAS No. 6954-91-2](/img/structure/B181927.png)
11H-Indeno[1,2-b]quinoxalin-11-one
Overview
Description
11H-Indeno[1,2-b]quinoxalin-11-one is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by its indenoquinoxaline skeleton, which is a fused polycyclic system combining an indene and a quinoxaline ring. This structure is of interest due to its presence in compounds with diverse biological activities.
Synthesis Analysis
The synthesis of 11H-Indeno[1,2-b]quinoxalin-11-one derivatives has been achieved through various methods. One approach involves the condensation of ninhydrin with o-phenylenediamines or pyridine-2,3-diamines using mandelic acid as an organo-catalyst at room temperature, which is noted for its mild reaction conditions and green chemistry aspects . Another method includes a one-pot three-component 1,3-dipolar cycloaddition reaction, generating complex compounds with excellent diastereoselectivity . Additionally, a one-pot four-component reaction has been developed to synthesize novel 2'-aminospiro derivatives of 11H-Indeno[1,2-b]quinoxalin-11-one, highlighting the versatility of this compound in facilitating the construction of diverse molecular skeletons .
Molecular Structure Analysis
The molecular structure of 11H-Indeno[1,2-b]quinoxalin-11-one derivatives has been explored through various synthetic strategies. For instance, the reaction with 4-hydroxy proline under microwave irradiation yields novel pyrrole compounds , while the reaction with semi(thiosemi)carbazides leads to the formation of spiro compounds with oxa(thia)diazole rings . The structural diversity of the synthesized compounds is further demonstrated by the formation of spiro[indenoquinoxalino-pyran] skeletons .
Chemical Reactions Analysis
11H-Indeno[1,2-b]quinoxalin-11-one undergoes a variety of chemical reactions, which are instrumental in the synthesis of pharmacologically active compounds. For example, its reaction with various primary aromatic amines results in indeno[1, 2-b]quinoxalin-11-ylidenamines with potential antinociceptive, anti-inflammatory, and antiepileptic activities . The compound's reactivity also allows for the generation of azomethine ylides, which participate in 1,3-dipolar cycloadditions to produce spiro-fused structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 11H-Indeno[1,2-b]quinoxalin-11-one and its derivatives are closely related to their molecular structures. The synthesis and characterization of two diastereoisomers of a spiro compound derived from 11H-Indeno[1,2-b]quinoxalin-11-one have been reported, with their 1H NMR spectra analyzed both experimentally and computationally using GIAO NMR calculations . These studies provide insights into the electronic and steric factors influencing the properties of these compounds.
Scientific Research Applications
Synthetic Applications
Microwave Irradiation in Synthesis : 11H-Indeno[1,2-b]quinoxalin-11-one derivatives, like 11-(1H-pyrrol-1-yl)-11H-indeno[1,2-b]quinoxaline, are synthesized using montmorillonite K10 under microwave irradiation. This method offers good yields and signifies the compound's utility in heterocyclic compound synthesis (Azizian et al., 2005).
Organocatalysis at Room Temperature : The compound is also involved in the synthesis of 11H-indeno[1,2-b]pyrido[3,2-e]pyrazin-6-one derivatives. This process uses mandelic acid as an organocatalyst at room temperature, highlighting its role in greener chemistry practices (Sharma et al., 2021).
Silica Sulfuric Acid-Catalyzed Synthesis : Another synthetic application involves the use of silica sulfuric acid as a catalyst under microwave irradiation to yield novel pyrrole compounds. This showcases the versatility of 11H-Indeno[1,2-b]quinoxalin-11-one in various reaction conditions (Azizian et al., 2005).
One-Pot Synthesis Methods : The compound is also integral to one-pot synthesis methods for creating complex compounds with spiro-fused 11H-indeno[1,2-b]quinoxaline. This demonstrates its efficiency in streamlined synthetic procedures (Filatov et al., 2018).
Pharmaceutical and Biological Applications
Potential Antimicrobial Agents : Certain derivatives, such as N′-(11H-indeno[1,2-b]quinoxalin-11-ylidene)benzohydrazonamides, exhibit significant antibacterial and antifungal activities. This suggests the compound's potential in developing new antimicrobial drugs (Gomaa et al., 2020).
DNA Interaction and Anticancer Studies : Derivatives have been studied for their interaction with DNA and anticancer properties. For instance, quinoxaline-based organometallic Re(I) carbonyls show promising results in ROS and lipid peroxidation studies related to cancer treatment (Varma et al., 2021).
c-Jun N-terminal Kinase Inhibitors : 11H-Indeno[1,2-b]quinoxalin-11-one derivatives have been evaluated as c-Jun N-terminal kinase inhibitors, suggesting their potential in anti-inflammatory drug development (Schepetkin et al., 2019).
Antinociceptive and Anti-inflammatory Properties : Some novel derivatives have shown promising antinociceptive and anti-inflammatory activities, indicating their potential therapeutic applications (Rajasekaran, 2007).
Nanotechnology Applications
- Functionalization of Nanotubes : Derivatives of the compound have been attached to carboxylated multi-wall nanotubes, demonstrating its role in the functionalization of nanomaterials for potential pharmaceutical applications (Azizian et al., 2013).
Future Directions
11H-Indeno[1,2-b]quinoxalin-11-one derivatives have potential pharmaceutical applications . According to ADME results, compound 3 is potentially highly bioavailable and has potential to be used for the treatment of neuroinflammation and ischemia–reperfusion injury . This suggests that future research could focus on exploring the therapeutic potential of 11H-Indeno[1,2-b]quinoxalin-11-one derivatives.
properties
IUPAC Name |
indeno[1,2-b]quinoxalin-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O/c18-15-10-6-2-1-5-9(10)13-14(15)17-12-8-4-3-7-11(12)16-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGBQOJXKJAMTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30219805 | |
| Record name | 11H-Indeno(1,2-b)quinoxalin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30219805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11H-Indeno[1,2-b]quinoxalin-11-one | |
CAS RN |
6954-91-2 | |
| Record name | 11H-Indeno[1,2-b]quinoxalin-11-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6954-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11H-Indeno(1,2-b)quinoxalin-11-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006954912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11H-Indeno[1,2-b]quinoxalin-11-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67804 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 11H-Indeno(1,2-b)quinoxalin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30219805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDENO(1,2-B)QUINOXALIN-11-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



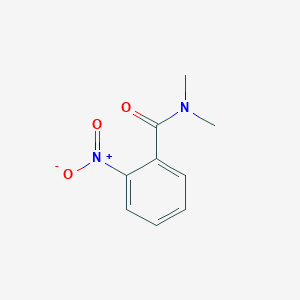
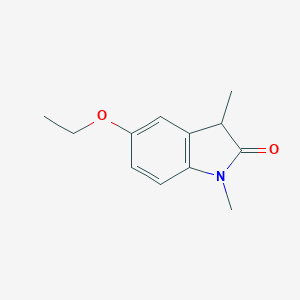
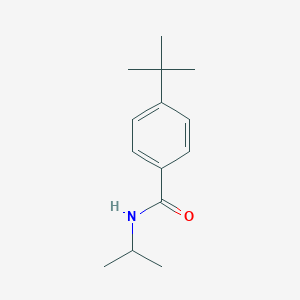
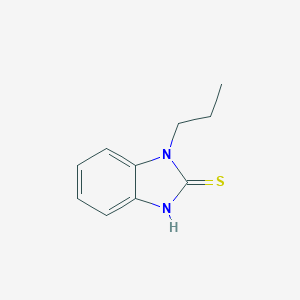
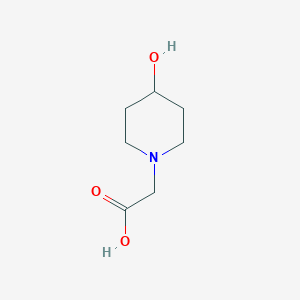
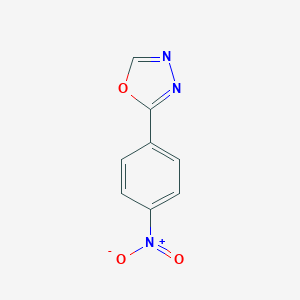
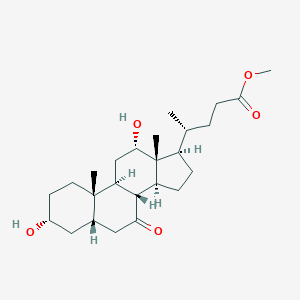
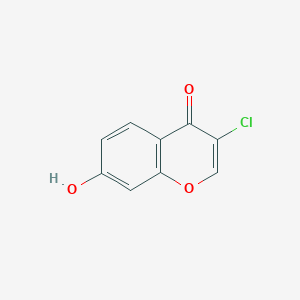
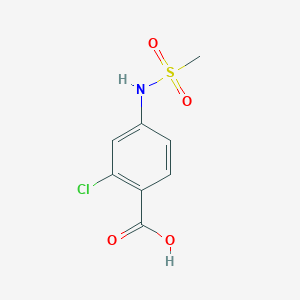
![12H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B181861.png)
